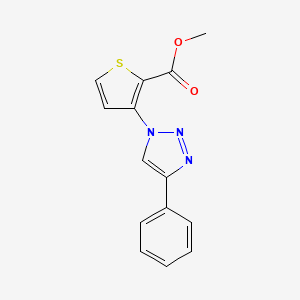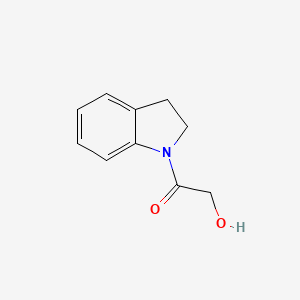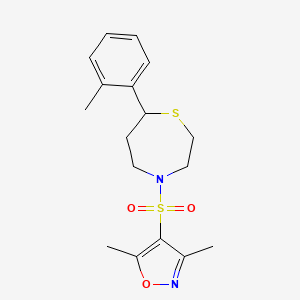![molecular formula C11H9ClFI B2679192 1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287287-65-2](/img/structure/B2679192.png)
1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane, also known as CF3I, is a halocarbon compound that has been widely used in scientific research. It is a colorless gas that has a sweet odor and is soluble in organic solvents. CF3I is known for its high reactivity and has been used in a variety of applications, including as a fire extinguishing agent, a sterilant, and a propellant.
Mecanismo De Acción
The mechanism of action of 1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane is not well understood. It is believed to act as a halogenating agent, reacting with organic compounds to form halogenated derivatives. 1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane has also been shown to be a potent oxidizing agent, and it can react with a variety of substrates, including alkenes, alkynes, and aromatics.
Biochemical and Physiological Effects
1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be a potent oxidizing agent, and it can react with biological molecules, such as proteins and DNA. 1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane has also been shown to be toxic to some microorganisms, and it has been used as a sterilant for medical equipment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane has several advantages for use in lab experiments. It is a highly reactive compound that can be used as a halogenating agent and as a precursor for fluorinated compounds. 1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane is also a potent oxidizing agent, and it can be used to oxidize a variety of substrates. However, 1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane has some limitations for use in lab experiments. It is a toxic and potentially hazardous compound that requires careful handling and storage. 1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane is also expensive and difficult to synthesize in large quantities.
Direcciones Futuras
There are several future directions for research on 1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane. One area of interest is in the development of new synthetic methods for 1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane. Another area of interest is in the use of 1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane as a halogenating agent and as a precursor for fluorinated compounds. 1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane may also have potential as a sterilant for medical equipment and as a fire extinguishing agent in the electronics industry. Further research is needed to fully understand the biochemical and physiological effects of 1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane is a complex process that involves several steps. The most common method for synthesizing 1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane is by reacting iodine with CF3Cl in the presence of a catalyst. The reaction takes place under high pressure and at high temperatures. The yield of 1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane can be improved by using a solvent, such as acetonitrile, to dissolve the reactants.
Aplicaciones Científicas De Investigación
1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane has been widely used in scientific research due to its high reactivity and unique properties. It has been used as a reagent in organic synthesis, as a precursor for fluorinated compounds, and as a halogenating agent. 1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane has also been used as a sterilant for medical equipment and as a fire extinguishing agent in the electronics industry.
Propiedades
IUPAC Name |
1-(5-chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFI/c12-7-1-2-9(13)8(3-7)10-4-11(14,5-10)6-10/h1-3H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAAPMSYNGPYPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)C3=C(C=CC(=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2679111.png)
![3-Methyl-1-[2-(1-methylpyrrolidin-2-yl)ethyl]urea](/img/structure/B2679112.png)

![N-(2-chloro-4-methylphenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2679117.png)

![N-[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]but-2-ynamide](/img/structure/B2679119.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2679120.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2679123.png)


![3-(2-Chlorophenyl)-5-methyl-7-(4-(6-methylpyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2679127.png)
![exo-3-Methylamino-9-boc-9-azabicyclo[3.3.1]nonane](/img/structure/B2679130.png)
![(1-methyl-3-phenyl-1H-pyrazol-5-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2679131.png)